molecular formula C51H84O5 B1241617 1,2-dimethoxy-4-prop-2-enylbenzene;(2Z)-3,7-dimethylocta-2,6-dienal;3,7-dimethylocta-1,6-diene;(2Z)-3,7-dimethylocta-2,6-dien-1-ol;(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol CAS No. 8007-02-1

1,2-dimethoxy-4-prop-2-enylbenzene;(2Z)-3,7-dimethylocta-2,6-dienal;3,7-dimethylocta-1,6-diene;(2Z)-3,7-dimethylocta-2,6-dien-1-ol;(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

Cat. No.: B1241617
CAS No.: 8007-02-1
M. Wt: 777.2 g/mol
InChI Key: PGGUYIATKYHYBE-ZQSRQUHVSA-N
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Description

The compound “1,2-dimethoxy-4-prop-2-enylbenzene;(2Z)-3,7-dimethylocta-2,6-dienal;3,7-dimethylocta-1,6-diene;(2Z)-3,7-dimethylocta-2,6-dien-1-ol;(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol” is a complex mixture of several organic molecules. Each component has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

    1,2-dimethoxy-4-prop-2-enylbenzene: Industrially produced through the methylation of eugenol.

    (2Z)-3,7-dimethylocta-2,6-dienal: Produced via the oxidation of geraniol or nerol.

    3,7-dimethylocta-1,6-diene: Obtained from the pyrolysis of β-pinene.

    (2Z)-3,7-dimethylocta-2,6-dien-1-ol: Produced through the reduction of citral.

    (1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol: Industrially synthesized from camphor.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation of (2Z)-3,7-dimethylocta-2,6-dienal: Produces acids.

    Reduction of (2Z)-3,7-dimethylocta-2,6-dienal: Produces (2Z)-3,7-dimethylocta-2,6-dien-1-ol.

    Substitution of 1,2-dimethoxy-4-prop-2-enylbenzene: Produces halogenated derivatives.

Scientific Research Applications

Chemistry

    1,2-dimethoxy-4-prop-2-enylbenzene: Used as an intermediate in organic synthesis.

    (2Z)-3,7-dimethylocta-2,6-dienal: Used in the synthesis of fragrances and flavors.

    3,7-dimethylocta-1,6-diene: Used as a precursor in the synthesis of other terpenes.

    (2Z)-3,7-dimethylocta-2,6-dien-1-ol: Used in the synthesis of rose-like fragrances.

    (1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol: Used in the synthesis of camphor derivatives.

Biology and Medicine

    (2Z)-3,7-dimethylocta-2,6-dienal: Exhibits antimicrobial properties.

    (2Z)-3,7-dimethylocta-2,6-dien-1-ol: Used in aromatherapy for its calming effects.

    (1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol: Used in traditional medicine for its analgesic properties.

Industry

    1,2-dimethoxy-4-prop-2-enylbenzene: Used in the production of insecticides.

    (2Z)-3,7-dimethylocta-2,6-dienal: Used in the flavor and fragrance industry.

    3,7-dimethylocta-1,6-diene: Used in the production of synthetic rubber.

    (2Z)-3,7-dimethylocta-2,6-dien-1-ol: Used in the cosmetic industry.

    (1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol: Used in the production of perfumes.

Mechanism of Action

    1,2-dimethoxy-4-prop-2-enylbenzene: Acts as an insect repellent by interfering with the nervous system of insects.

    (2Z)-3,7-dimethylocta-2,6-dienal: Exerts antimicrobial effects by disrupting microbial cell membranes.

    3,7-dimethylocta-1,6-diene: Acts as a precursor in biochemical pathways leading to the synthesis of other terpenes.

    (2Z)-3,7-dimethylocta-2,6-dien-1-ol: Exerts calming effects by interacting with the central nervous system.

    (1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol: Acts as an analgesic by interacting with pain receptors.

Comparison with Similar Compounds

    1,2-dimethoxy-4-prop-2-enylbenzene: Similar to eugenol but with additional methoxy groups, making it more hydrophobic.

    (2Z)-3,7-dimethylocta-2,6-dienal: Similar to geranial but with a different isomeric form.

    3,7-dimethylocta-1,6-diene: Similar to limonene but with a different double bond position.

    (2Z)-3,7-dimethylocta-2,6-dien-1-ol: Similar to linalool but with a different double bond position.

    (1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol: Similar to camphor but with an additional hydroxyl group.

List of Similar Compounds

  • Eugenol
  • Geranial
  • Limonene
  • Linalool
  • Camphor

Properties

CAS No.

8007-02-1

Molecular Formula

C51H84O5

Molecular Weight

777.2 g/mol

IUPAC Name

1,2-dimethoxy-4-prop-2-enylbenzene;(2E)-3,7-dimethylocta-2,6-dienal;3,7-dimethylocta-1,6-diene;(2E)-3,7-dimethylocta-2,6-dien-1-ol;1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C11H14O2.2C10H18O.C10H16O.C10H18/c1-4-5-9-6-7-10(12-2)11(8-9)13-3;1-9(2)7-4-5-10(9,3)8(11)6-7;2*1-9(2)5-4-6-10(3)7-8-11;1-5-10(4)8-6-7-9(2)3/h4,6-8H,1,5H2,2-3H3;7-8,11H,4-6H2,1-3H3;5,7,11H,4,6,8H2,1-3H3;5,7-8H,4,6H2,1-3H3;5,7,10H,1,6,8H2,2-4H3/b;;2*10-7+;

InChI Key

PGGUYIATKYHYBE-ZQSRQUHVSA-N

Isomeric SMILES

CC(CCC=C(C)C)C=C.CC(=CCC/C(=C/CO)/C)C.CC(=CCC/C(=C/C=O)/C)C.CC1(C2CCC1(C(C2)O)C)C.COC1=C(C=C(C=C1)CC=C)OC

SMILES

CC(CCC=C(C)C)C=C.CC(=CCCC(=CCO)C)C.CC(=CCCC(=CC=O)C)C.CC1(C2CCC1(C(C2)O)C)C.COC1=C(C=C(C=C1)CC=C)OC

Canonical SMILES

CC(CCC=C(C)C)C=C.CC(=CCCC(=CCO)C)C.CC(=CCCC(=CC=O)C)C.CC1(C2CCC1(C(C2)O)C)C.COC1=C(C=C(C=C1)CC=C)OC

8007-02-1

physical_description

Liquid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-dimethoxy-4-prop-2-enylbenzene;(2Z)-3,7-dimethylocta-2,6-dienal;3,7-dimethylocta-1,6-diene;(2Z)-3,7-dimethylocta-2,6-dien-1-ol;(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
Reactant of Route 2
1,2-dimethoxy-4-prop-2-enylbenzene;(2Z)-3,7-dimethylocta-2,6-dienal;3,7-dimethylocta-1,6-diene;(2Z)-3,7-dimethylocta-2,6-dien-1-ol;(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
Reactant of Route 3
1,2-dimethoxy-4-prop-2-enylbenzene;(2Z)-3,7-dimethylocta-2,6-dienal;3,7-dimethylocta-1,6-diene;(2Z)-3,7-dimethylocta-2,6-dien-1-ol;(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
Reactant of Route 4
1,2-dimethoxy-4-prop-2-enylbenzene;(2Z)-3,7-dimethylocta-2,6-dienal;3,7-dimethylocta-1,6-diene;(2Z)-3,7-dimethylocta-2,6-dien-1-ol;(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
Reactant of Route 5
1,2-dimethoxy-4-prop-2-enylbenzene;(2Z)-3,7-dimethylocta-2,6-dienal;3,7-dimethylocta-1,6-diene;(2Z)-3,7-dimethylocta-2,6-dien-1-ol;(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
Reactant of Route 6
1,2-dimethoxy-4-prop-2-enylbenzene;(2Z)-3,7-dimethylocta-2,6-dienal;3,7-dimethylocta-1,6-diene;(2Z)-3,7-dimethylocta-2,6-dien-1-ol;(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

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